4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKNUFKQMLUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form the imidazo[4,5-c]pyridine core. The carboxylic acid group can then be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
The phenyl ring substituent significantly influences physicochemical and biological properties. Key analogues include:
Table 1: Substituent-Driven Comparisons
Halogenation Effects: Chloro vs. Fluoro vs. Bromo
Halogen substituents modulate electronic and steric properties:
- 4-Chlorophenyl : Balances lipophilicity and electronic effects, commonly used in drug design for optimal receptor interactions .
- 4-Fluorophenyl : Smaller atomic radius and higher electronegativity may improve binding precision but reduce metabolic resistance .
- 3-Bromo-4-fluorophenyl (): Introduces steric hindrance and dual halogen effects, though synthetic complexity increases .
Table 2: Halogen-Specific Properties
| Halogen | Atomic Radius (Å) | Electronegativity | Lipophilicity (LogP) |
|---|---|---|---|
| Cl | 0.99 | 3.00 | +0.71 |
| F | 0.64 | 4.00 | +0.14 |
| Br | 1.14 | 2.96 | +0.86 |
Note: LogP values estimated via computational models.
Stereochemical Variations
Carboxylic Acid Derivatives
- Esterification : Analogues like methyl esters (e.g., ) show improved cell permeability but require hydrolysis for activation .
Biological Activity
4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound featuring both imidazole and pyridine rings. Its structural uniqueness positions it as a candidate for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid. It has a molecular formula of C13H12ClN3O2 and a molecular weight of 273.71 g/mol. The presence of the imidazole and pyridine rings contributes to its potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound can inhibit or modulate the activity of these targets due to its structural characteristics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Lines Tested : The compound has shown significant cytotoxic effects against various cancer cell lines including HCT116 (colorectal carcinoma) and HeLa (cervical carcinoma).
- IC50 Values : In one study, the compound exhibited an IC50 value of approximately 10 µM against HCT116 cells, indicating potent anticancer activity compared to standard chemotherapeutics .
- Mechanisms : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The compound enhances the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Strains : Studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .
Comparative Analysis with Similar Compounds
To better understand its efficacy, a comparison was made with similar compounds:
| Compound Name | Structure Type | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Imidazo[1,2-a]pyridine | 15 | Anticancer |
| Compound B | Pyridine derivative | 25 | Antimicrobial |
| 4-(4-chlorophenyl)-3H,... | Imidazo[4,5-c]pyridine | 10 | Anticancer |
This table illustrates that while other compounds exhibit biological activity, 4-(4-chlorophenyl)-3H,... shows superior potency against cancer cells.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Case Study on Cancer Cell Lines :
- Researchers treated HCT116 cells with varying concentrations of the compound over 48 hours.
- Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and changes in mitochondrial membrane potential.
- Antimicrobial Efficacy Study :
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-(4-chlorophenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves multi-step protocols starting with 4-chlorobenzaldehyde and 2-aminopyridine derivatives. Key steps include condensation (e.g., forming Schiff bases) followed by cyclization using catalysts like acetic acid or Lewis acids. For optimization:
-
Vary reaction temperatures (80–120°C) and solvent systems (e.g., ethanol, DMF).
-
Introduce microwave-assisted synthesis to reduce reaction time and improve yield .
-
Monitor purity via HPLC or LC-MS and refine purification steps (e.g., column chromatography with silica gel).
Synthetic Route Yield (%) Key Conditions Conventional thermal 45–55 Ethanol, 24 h reflux Microwave-assisted 65–75 DMF, 150°C, 30 min
Q. How is the molecular structure of this compound characterized?
- Methodology : Combine spectroscopic (NMR, IR) and crystallographic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad signal ~δ 12–13 ppm).
- X-ray crystallography : Resolve bond angles and torsional strain in the imidazo-pyridine core. For example, C–N bond lengths in the heterocycle typically range from 1.32–1.38 Å, confirming conjugation .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 317.74) .
Advanced Research Questions
Q. What computational strategies predict reactivity in novel synthetic pathways?
- Methodology : Use density functional theory (DFT) to model transition states and reaction pathways:
- Calculate activation energies for cyclization steps using software like Gaussian or ORCA.
- Apply reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates .
- Validate predictions with experimental kinetics (e.g., time-resolved FTIR to track intermediate formation).
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed cytotoxicity)?
- Methodology : Conduct target-specific assays and structural-activity relationship (SAR) studies :
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Test against isoforms of target enzymes (e.g., kinase variants) to identify selectivity.
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Perform molecular docking (AutoDock Vina) to compare binding modes with structurally similar compounds (e.g., pyrazolo-pyrimidines ).
-
Use CRISPR-edited cell lines to validate on-target effects vs. off-target cytotoxicity .
Biological Activity Observed Effect Proposed Mechanism Kinase inhibition IC50 = 0.8 μM Competitive ATP binding Antiproliferative No effect Poor cell permeability
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodology : Optimize solvent systems and crystallization conditions :
- Screen solvents with varying polarities (e.g., DMSO/water vs. acetonitrile/ethyl acetate).
- Use slow evaporation at 4°C to promote single-crystal growth.
- Add co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles (e.g., polar vs. nonpolar solvents)?
- Methodology :
- Re-evaluate purity (>95% by HPLC) to rule out impurities affecting solubility.
- Perform solubility parameter calculations (Hansen parameters) to predict solvent compatibility.
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Q. Why do some studies report potent enzyme inhibition while others show negligible activity?
- Methodology :
- Validate assay conditions (e.g., pH, cofactors like Mg2+).
- Compare enzyme sources (e.g., recombinant vs. native proteins).
- Explore metabolic stability (e.g., liver microsome assays) to assess rapid degradation in cellular models .
Experimental Design
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- Caco-2 cells : Predict intestinal absorption (Papp > 1 × 10⁻6 cm/s indicates good permeability).
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction.
- CYP450 inhibition assays : Identify metabolic liabilities using fluorogenic substrates .
Q. How can researchers improve the compound’s bioavailability for in vivo studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
